molecular formula C21H22N2O4S2 B2690857 3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 919862-48-9

3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2690857
CAS No.: 919862-48-9
M. Wt: 430.54
InChI Key: ZUPPMKNTEPGCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compounds and Photodynamic Therapy Applications

  • Research on zinc phthalocyanine derivatives, including similar sulfonamide groups, has demonstrated their significant potential in photodynamic therapy for cancer treatment due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in treating cancer, highlighting the relevance of such compounds in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Gelators and Material Science

  • A study on N-(thiazol-2-yl) benzamide derivatives, related to the compound , has elucidated their role as supramolecular gelators. These compounds displayed gelation behavior towards ethanol/water and methanol/water mixtures, showing good stability and low minimum gelator concentration. Their unique gelation behavior, driven by multiple non-covalent interactions, points to applications in material science and nanotechnology, offering insights into the design of novel gelators with specific properties (Yadav & Ballabh, 2020).

Anticancer Activity

  • Benzamide derivatives incorporating thiazolyl groups have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showcasing moderate to excellent activity. This emphasizes the compound's framework's potential in medicinal chemistry for designing new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Agents

  • The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents against various bacterial and fungal strains reveal some compounds' superior efficacy compared to reference drugs. This study indicates the potential of such compounds, similar to the one , in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-7-5-6-16(11-17)20(24)23-21-22-18(12-28-21)15-8-9-19(27-4)14(3)10-15/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPPMKNTEPGCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.